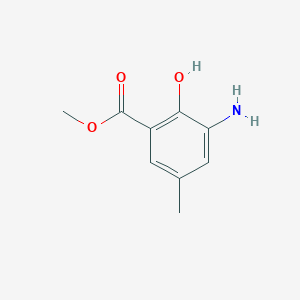

Methyl 3-amino-2-hydroxy-5-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

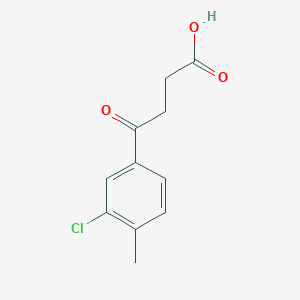

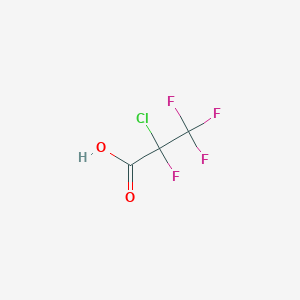

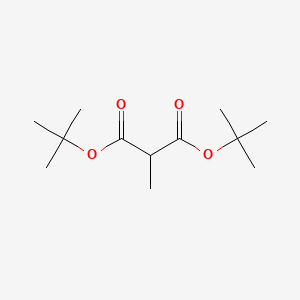

“Methyl 3-amino-2-hydroxy-5-methylbenzoate” is a chemical compound with the empirical formula C9H11NO3 and a molecular weight of 181.19 . It is a solid substance and is used in scientific research due to its unique properties. It is valuable for various applications, such as drug synthesis, organic chemistry, and material science.

Molecular Structure Analysis

The SMILES string of “Methyl 3-amino-2-hydroxy-5-methylbenzoate” isOC(C(N)=C1)=C(C=C1C)C(OC)=O . The InChI is 1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 . Physical And Chemical Properties Analysis

“Methyl 3-amino-2-hydroxy-5-methylbenzoate” is a solid substance . Its melting point is 69-70 °C . It has a molecular weight of 181.19 .Applications De Recherche Scientifique

Synthesis and Characterization

Methyl 3-amino-2-hydroxy-5-methylbenzoate, while not explicitly mentioned in the research, seems structurally and functionally related to compounds involved in various synthesis processes. For instance, it shares similarities with compounds used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, bearing a resemblance in its structure, was synthesized and characterized, highlighting its potential as a directing group for metal-catalyzed C–H bond functionalization reactions, a process crucial in organic synthesis (Hamad H. Al Mamari, Yousuf Al Lawati, 2019). Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, another compound with a comparable structure, emphasizes the importance of such molecules in synthesizing anticancer drugs (Cao Sheng-li, 2004).

Photophysical and Photochemical Properties

The study of compounds structurally related to Methyl 3-amino-2-hydroxy-5-methylbenzoate also extends to understanding their photophysical and photochemical properties. For example, a fluorogenic chemosensor was synthesized from a structurally similar compound, exhibiting high selectivity and sensitivity toward Al3+ ions. This chemosensor's photophysical characteristics, including its large Stokes shift and potential as a bio-imaging fluorescent probe, signify the compound's applicability in molecular imaging and sensing technologies (Xingpei Ye et al., 2014).

Catalysis and Polymerization

Compounds resembling Methyl 3-amino-2-hydroxy-5-methylbenzoate also find their use in catalysis and polymerization processes. The work done on the selective initiation from unprotected aminoalcohols for N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization demonstrates the role of similar molecules in synthesizing telechelic and block copolymers. This underscores the compound's potential utility in creating polymers with specific end-functionalities, which are valuable in various industrial applications (Camille Bakkali-Hassani et al., 2018).

Dye Synthesis and Optical Properties

The structural analogs of Methyl 3-amino-2-hydroxy-5-methylbenzoate are also pivotal in synthesizing dyes and studying their optical properties. The synthesis of a fluorescent xanthenic derivative, capable of stable covalent labeling of biopolymers, exemplifies the compound's relevance in the field of dye synthesis and its application in fluorescent labeling, crucial for biological and chemical assays (L. Crovetto et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-amino-2-hydroxy-5-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDBTYDCQJZXAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502979 |

Source

|

| Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-2-hydroxy-5-methylbenzoate | |

CAS RN |

70978-07-3 |

Source

|

| Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)